molecular formula C24H27NO9 B2638120 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol CAS No. 355375-62-1

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol

Cat. No. B2638120
CAS RN: 355375-62-1
M. Wt: 473.478
InChI Key: KSEJKAHQFOLLEV-ZCMDIHMWSA-N
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Description

2,3-Dibenzoyloxybutanedioic acid, also known as (+)-Dibenzoyl-D-tartaric acid monohydrate, is used as a chiral separation and racemization agent for amines. It is also used as a pharmaceutical raw material .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) focused on synthesizing new pyridine derivatives using 2,3-dibenzoyloxybutanedioic acid and other compounds. These derivatives showed variable and modest antimicrobial activity against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Structural and Spectroscopic Properties

  • Structural and Spectroscopic Analysis : Research by Dega-Szafran et al. (2018) explored the structural and spectroscopic properties of a hydrogen-bonded complex involving 2-(hydroxymethyl)-1-methyl-piperidine, closely related to the query compound. This study provided insights into the molecular interactions and chemical shifts in NMR spectra of such compounds (Dega-Szafran et al., 2018).

Synthesis and Characterization of Novel Compounds

  • Novel Compounds Synthesis and Characterization : Naveen et al. (2015) synthesized and characterized a compound closely related to 2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol. Their work involved detailed structural analysis through X-ray diffraction and spectroscopic techniques, contributing to the understanding of molecular structure and conformation (Naveen et al., 2015).

Chemical Reaction Studies

  • Chemical Reaction Kinetics : Fathalla, Kassem, and Hamed (2008) studied the kinetics of reactions involving piperidine and methyl 2,4-dichloro-3,5-dinitrobenzoate in different solvents. This research is relevant to understanding the reactivity and interaction of compounds like 2,3-Dibenzoyloxybutanedioic acid in various chemical environments (Fathalla, Kassem, & Hamed, 2008).

Applications in Medicinal Chemistry

  • Medicinal Chemistry and Drug Synthesis : Research papers like those by Ji Ya-fei (2011) and Wang Jiangxi (2014) involve the synthesis of complex organic compounds, including derivatives of piperidine, for potential applications in medicinal chemistry and drug development. These studies highlight the importance of such compounds in creating pharmacologically active substances (Ji Ya-fei, 2011), (Wang Jiangxi, 2014).

properties

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2/t;6-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJKAHQFOLLEV-ZCMDIHMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol

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